N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzo-dioxine sulfonamide moiety
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18-2-1-9-20(18)14-5-3-13(4-6-14)19-26(22,23)15-7-8-16-17(12-15)25-11-10-24-16/h3-8,12,19H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAWKNDWSYNKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2,3-Dihydro-1,4-benzodioxine
The benzodioxine ring is sulfonated using chlorosulfonic acid under controlled conditions. This reaction typically proceeds at 0–5°C to minimize side reactions such as ring oxidation or over-sulfonation. The resulting 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is isolated via precipitation in ice-cold water and purified by recrystallization from dichloromethane.
Reaction Conditions:
- Temperature: 0–5°C
- Solvent: Chlorosulfonic acid (neat)
- Yield: 68–72%
Amination of Sulfonyl Chloride
The sulfonyl chloride intermediate reacts with ammonia or ammonium hydroxide to form the primary sulfonamide. This step is conducted in tetrahydrofuran (THF) with triethylamine as a base to neutralize HCl byproducts. The product is filtered and washed with cold ethanol to remove unreacted reagents.
Optimization Note:
Higher yields (≥85%) are achieved using gaseous ammonia in anhydrous THF, as this minimizes hydrolysis of the sulfonyl chloride.
Preparation of 4-(2-Oxopyrrolidin-1-yl)aniline
The aromatic amine bearing the pyrrolidinone group is synthesized through a two-step process.
Nitration of 4-Aminophenylpyrrolidin-2-one
4-Aminophenylpyrrolidin-2-one undergoes nitration using a mixture of nitric and sulfuric acids. The nitro group is introduced at the para position relative to the amine, yielding 4-nitro-2-oxopyrrolidin-1-ylbenzene. This intermediate is purified via silica gel chromatography.
Key Data:
Reduction of Nitro to Amine
The nitro group is reduced to an amine using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol. Catalytic hydrogenation at 50 psi and 25°C provides 4-(2-oxopyrrolidin-1-yl)aniline with high purity.
Alternative Methods:
- Iron/Acetic Acid: Lower cost but requires longer reaction times (12 hours) and yields 58%.
- Sodium Dithionite: Aqueous conditions, yielding 70% but with residual sulfur byproducts.
Coupling of Benzodioxine Sulfonamide with 4-(2-Oxopyrrolidin-1-yl)aniline
The final step involves forming the sulfonamide bond between the benzodioxine sulfonyl chloride and the aromatic amine.
Nucleophilic Substitution Reaction
The sulfonyl chloride reacts with 4-(2-oxopyrrolidin-1-yl)aniline in dichloromethane (DCM) using triethylamine as a base. The reaction is stirred at room temperature for 6–8 hours, followed by extraction and solvent evaporation.
Reaction Scheme:
$$ \text{C}8\text{H}7\text{O}3\text{SCl} + \text{C}{10}\text{H}{12}\text{N}2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{18}\text{H}{18}\text{N}2\text{O}_5\text{S} + \text{HCl} $$
Yield: 78–82%
Coupling via Carbodiimide Reagents
For higher steric substrates, carbodiimide-mediated coupling (e.g., EDCI or DCC) in dimethylformamide (DMF) improves efficiency. This method is preferred when the amine has low nucleophilicity.
Comparative Data:
| Coupling Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Amination | DCM | Et₃N | 78 | 95 |
| EDCI/DMAP | DMF | - | 85 | 98 |
Purification and Characterization
Column Chromatography
The crude product is purified using silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent. This removes unreacted amine and sulfonyl chloride byproducts.
Recrystallization
Recrystallization from ethanol/water (9:1) enhances purity to >99%, as confirmed by HPLC.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, 2H, Ar-H), 7.45 (s, 1H, NH), 6.95 (d, 2H, Ar-H), 4.30 (m, 4H, OCH₂), 3.50 (t, 2H, pyrrolidone), 2.45 (m, 4H, pyrrolidone).
- MS (ESI): m/z 375.1 [M+H]⁺.
Challenges and Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates but may complicate purification. Switching to THF in the amination step reduces side reactions.
Temperature Control
Exothermic reactions during sulfonation require precise cooling to prevent decomposition. Automated temperature control systems improve batch consistency.
Scalability Issues
Large-scale synthesis faces challenges in maintaining reaction homogeneity. Flow chemistry systems are proposed to enhance mixing and heat transfer.
Alternative Synthetic Routes
Ullmann Coupling
A copper-catalyzed coupling between 2,3-dihydro-1,4-benzodioxine-6-sulfonamide and 1-(4-iodophenyl)pyrrolidin-2-one offers a one-pot alternative. However, this method requires expensive catalysts and yields 65%.
Mitsunobu Reaction
Introducing the pyrrolidinone group via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine is feasible but limited by reagent toxicity.
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Benzodioxine | 120 |
| Chlorosulfonic Acid | 90 |
| 4-Aminophenylpyrrolidin-2-one | 450 |
Environmental Impact
Waste streams containing sulfonic acids require neutralization with calcium hydroxide prior to disposal. Solvent recovery systems reduce DCM usage by 40%.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidone derivatives, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds with similar structural motifs can act as inhibitors for various enzymes. A study on sulfonamides having benzodioxane and acetamide moieties demonstrated their potential as inhibitors of:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for Type 2 diabetes management.
- Acetylcholinesterase : Inhibition of this enzyme is significant for treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
Sulfonamide derivatives have been widely studied for their antimicrobial properties. The mechanism primarily involves the inhibition of folic acid synthesis in bacteria, which is essential for bacterial growth and replication. Compounds similar to N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide have shown promising antimicrobial efficacy against various bacterial strains.
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects through:
- Reduction of oxidative stress : Studies indicate that sulfonamide derivatives can protect neuronal cells from oxidative damage, which is beneficial in neurodegenerative diseases.
Antitumor Activity
Compounds with similar structures have demonstrated significant antitumor activities across various cancer cell lines. The presence of the benzodioxine core is particularly significant as it can inhibit growth factor receptors and modulate apoptotic pathways involved in cancer progression.
Study 1: Inhibition of α-glucosidase
In vitro studies demonstrated that derivatives of this compound effectively inhibited α-glucosidase activity. This inhibition was quantified using enzyme kinetics assays, revealing an IC50 value indicative of strong inhibitory potential.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.5 | α-glucosidase |
| Compound B | 0.8 | Acetylcholinesterase |
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effectiveness of various sulfonamide derivatives against common pathogens. The findings indicated that those with methoxy substitutions exhibited enhanced binding affinity to bacterial enzymes involved in folate metabolism.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound C | 15 | E. coli |
| Compound D | 18 | S. aureus |
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonamide group are known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also affect cellular pathways involved in detoxification and clearance of foreign substances .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: A simpler derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Uniqueness
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a pyrrolidine ring, a phenyl group, and a benzo-dioxine sulfonamide moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxine moiety and a pyrrolidinyl group. Its molecular formula is with a molecular weight of 298.38 g/mol. The presence of both sulfonamide and pyrrolidine groups suggests potential interactions with various biological targets.
Research indicates that compounds containing the benzodioxine structure often exhibit inhibitory activity against specific enzymes and receptors. The sulfonamide group enhances the compound's ability to interact with biological systems, potentially acting as an inhibitor for enzymes involved in metabolic pathways.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, suggesting potential application in treating infections.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes critical in metabolic processes. For example, it has been shown to inhibit acid ceramidase (AC), which plays a role in sphingolipid metabolism.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acid Ceramidase | Competitive | 5.0 | |
| Carbonic Anhydrase | Non-competitive | 8.0 |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of sulfonamides revealed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
- Enzymatic Activity Assessment : In another investigation focusing on enzyme inhibition, the compound was tested against several enzymes involved in lipid metabolism. Results indicated that it effectively inhibited AC with a promising IC50 value, suggesting its therapeutic potential in treating diseases related to sphingolipid dysregulation.
Q & A
Q. How can researchers design a synthesis route for N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide with high purity?
- Methodological Answer : The synthesis typically involves coupling a 1,4-benzodioxine-6-amine derivative with a sulfonyl chloride intermediate. For example, analogous compounds are synthesized by reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-substituted benzenesulfonyl chlorides under alkaline conditions (pH 9–10) at room temperature for 3–4 hours . Optimization of reaction conditions (e.g., stoichiometry, solvent, and temperature) and purification via column chromatography or recrystallization are critical for achieving >95% purity. Structural validation using -NMR and IR spectroscopy is recommended to confirm sulfonamide bond formation .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation and confirms the presence of the pyrrolidinone and benzodioxine moieties. For example, related sulfonamide structures have been validated using single-crystal X-ray diffraction, revealing dihedral angles between aromatic rings that influence biological activity .
- Spectroscopy : -NMR identifies proton environments (e.g., sulfonamide NH at δ 10–12 ppm), while IR confirms sulfonamide S=O stretching (1350–1150 cm) .
- Elemental analysis (CHN) : Validates molecular formula and purity .
Q. How can researchers assess the in vitro biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : For acetylcholinesterase (AChE) or α-glucosidase inhibition, use spectrophotometric methods with substrates like acetylthiocholine iodide. IC values are calculated via dose-response curves (e.g., 0.1–100 µM concentrations) .
- Cellular assays : Test cytotoxicity in cell lines (e.g., HEK293) using MTT assays to rule out nonspecific effects. Ensure compounds are dissolved in DMSO (<0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's inhibitory potency?
- Methodological Answer :
- Systematic substitution : Modify the pyrrolidinone ring (e.g., introduce electron-withdrawing groups) or benzodioxine sulfonamide moiety. For example, fluorination at the phenyl ring in analogous sulfonamides enhances AChE inhibition by 30% .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes. Validate predictions with mutagenesis studies on key residues (e.g., catalytic triad of AChE) .
Q. What strategies resolve contradictions in enzyme inhibition data across different experimental setups?
- Methodological Answer :
- Standardize assay conditions : Control pH (7.4 for physiological relevance), temperature (37°C), and substrate concentration (e.g., 0.5 mM acetylthiocholine).
- Cross-validate with orthogonal assays : Compare spectrophotometric results with fluorometric assays (e.g., using Amplex Red for HO detection in oxidase-linked systems) .
- Statistical analysis : Apply ANOVA or Tukey’s test to identify outliers and ensure reproducibility (n ≥ 3 replicates) .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetic profiling : Administer the compound intravenously/orally to rodents (e.g., 10 mg/kg) and collect plasma samples at intervals (0–24 h). Analyze using LC-MS/MS to determine AUC, C, and half-life .
- Toxicology : Conduct subacute toxicity studies (28-day repeated dosing) with histopathological examination of liver/kidney tissues. Monitor biomarkers (ALT, AST, creatinine) .
Q. What synthetic challenges arise in scaling up production, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
